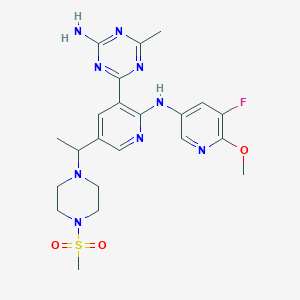
4-(2-((5-Fluoro-6-methoxypyridin-3-yl)amino)-5-(1-(4-(methylsulfonyl)piperazin-1-yl)ethyl)pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine
Cat. No. B8740996
M. Wt: 517.6 g/mol
InChI Key: KUGIFHQBIIHRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


Name
COc1ccc(CN(Cc2ccc(OC)cc2)c2nc(C)nc(-c3cc(C(C)N4CCN(S(C)(=O)=O)CC4)cnc3Nc3cnc(OC)c(F)c3)n2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One


Identifiers


|
REACTION_SMILES
|
[F:1][c:2]1[cH:3][c:4]([NH:10][c:11]2[n:12][cH:13][c:14]([CH:43]([CH3:44])[N:45]3[CH2:46][CH2:47][N:48]([S:51](=[O:52])(=[O:53])[CH3:54])[CH2:49][CH2:50]3)[cH:15][c:16]2-[c:17]2[n:18][c:19]([N:24]([CH2:25][c:26]3[cH:27][cH:28][c:29]([O:30][CH3:31])[cH:32][cH:33]3)[CH2:34][c:35]3[cH:36][cH:37][c:38]([O:39][CH3:40])[cH:41][cH:42]3)[n:20][c:21]([CH3:23])[n:22]2)[cH:5][n:6][c:7]1[O:8][CH3:9].[OH:55][C:56]([C:57]([F:58])([F:59])[F:60])=[O:61]>>[F:1][c:2]1[cH:3][c:4]([NH:10][c:11]2[n:12][cH:13][c:14]([CH:43]([CH3:44])[N:45]3[CH2:46][CH2:47][N:48]([S:51](=[O:52])(=[O:53])[CH3:54])[CH2:49][CH2:50]3)[cH:15][c:16]2-[c:17]2[n:18][c:19]([NH2:24])[n:20][c:21]([CH3:23])[n:22]2)[cH:5][n:6][c:7]1[O:8][CH3:9]
|
Inputs


Step One
|
Name
|
COc1ccc(CN(Cc2ccc(OC)cc2)c2nc(C)nc(-c3cc(C(C)N4CCN(S(C)(=O)=O)CC4)cnc3Nc3cnc(OC)c(F)c3)n2)cc1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
COc1ccc(CN(Cc2ccc(OC)cc2)c2nc(C)nc(-c3cc(C(C)N4CCN(S(C)(=O)=O)CC4)cnc3Nc3cnc(OC)c(F)c3)n2)cc1
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O=C(O)C(F)(F)F
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COc1ncc(Nc2ncc(C(C)N3CCN(S(C)(=O)=O)CC3)cc2-c2nc(C)nc(N)n2)cc1F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
